Hyoscyamine acts as a competitive antagonist at muscarinic acetylcholine receptors, leading to anticholinergic effects. Scientists have explored these properties in various research areas:
Some research suggests that hyoscyamine might have cognitive-enhancing properties. Studies investigate its effect on memory and learning, particularly in individuals with Alzheimer's disease or other forms of dementia []. However, more research is needed to confirm these findings and determine the optimal dosage and potential side effects.
Hyoscyamine's ability to relax smooth muscles has led to its investigation as a treatment for various conditions causing spasms:
Hyoscyamine can cause mydriasis (pupil dilation) and cycloplegia (paralysis of the accommodation reflex). This property makes it a useful research tool in ophthalmology:
Hyoscyamine is a naturally occurring tropane alkaloid primarily found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Mandragora officinarum (mandrake). It is the levorotatory isomer of atropine, which means it has a specific spatial arrangement of atoms that distinguishes it from its counterpart. Hyoscyamine is classified as a secondary metabolite and has significant pharmacological properties, particularly as an anticholinergic agent. It is commonly used in medicine to treat various gastrointestinal disorders by decreasing motility and secretions in the digestive system .
Hyoscyamine acts as a competitive antagonist at muscarinic acetylcholine receptors. These receptors are involved in the parasympathetic nervous system, regulating muscle contractions, secretions, and other physiological functions. By binding to these receptors, hyoscyamine blocks the action of acetylcholine, the neurotransmitter responsible for parasympathetic stimulation. This results in relaxation of smooth muscles, decreased secretions, and reduced heart rate [].
Hyoscyamine is a toxic compound in high doses. Symptoms of poisoning can include dry mouth, blurred vision, dilated pupils, drowsiness, hallucinations, and difficulty breathing. In severe cases, it can lead to coma or death.
Here are some safety concerns:
In terms of synthesis, hyoscyamine can be produced from tropinone through a series of enzymatic reactions involving tropinone reductase I and other metabolic pathways within the plant .
Hyoscyamine exhibits significant biological activity primarily through its antimuscarinic effects. It blocks muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5), leading to various physiological effects:
Hyoscyamine's side effects may include dry mouth, blurred vision, constipation, and urinary retention due to its broad anticholinergic activity .
Hyoscyamine is biosynthesized in plants through a complex pathway starting from L-ornithine. The synthesis involves several key steps:
Hyoscyamine is used therapeutically for various conditions:
Hyoscyamine interacts with various medications and substances:
Adverse effects may include tachycardia, urinary retention, and confusion, especially in older adults or those with pre-existing conditions affecting cholinergic function.
Hyoscyamine shares structural similarities and pharmacological properties with several other compounds derived from the Solanaceae family. Here are some notable comparisons:
| Compound | Structure Similarity | Primary Uses | Unique Features |
|---|---|---|---|
| Atropine | Enantiomer | Ophthalmic procedures; bradycardia | More potent as a mydriatic agent |
| Scopolamine | Structural analog | Motion sickness; anesthesia | Stronger CNS effects; used as a sedative |
| Tropicamide | Related structure | Mydriatic agent | Shorter duration of action |
| Daturine | Synonym | Similar uses as hyoscyamine | Less common in clinical use |
Hyoscyamine's uniqueness lies in its specific pharmacokinetic profile and its effectiveness in treating gastrointestinal disorders compared to its counterparts .
The analytical determination of hyoscyamine enantiomers presents significant challenges due to the compound's tendency toward racemization during extraction and analysis. This structural instability necessitates specialized analytical approaches that can differentiate between the biologically active S-(-)-hyoscyamine and the pharmacologically inactive R-(+)-hyoscyamine enantiomers [1] [2].
Carbon-13 nuclear magnetic resonance spectroscopy represents a powerful technique for enantiomeric differentiation of hyoscyamine, offering advantages over traditional chiral high-performance liquid chromatography methods [1] [2]. The methodology employs chiral lanthanide shift reagents to achieve enantiomeric discrimination through differential chemical shift dispersion.
The enantiomeric ratio determination protocol utilizes one equivalent of trifluoroacetic acid and sub-stoichiometric amounts of ytterbium tris(3-heptafluorobutyrylcamphorato) as the chiral lanthanide shift reagent [1] [3]. The observation of specific carbon signals at positions C12 and C15 in the aromatic region provides the basis for enantiomeric quantification. These carbon positions exhibit sufficient chemical shift separation under the influence of the chiral lanthanide complex to enable accurate integration and subsequent enantiomeric ratio calculation [1] [4].
Table 1: Carbon-13 Nuclear Magnetic Resonance Enantiomeric Differentiation Parameters
| Carbon Position | Method | Chemical Shift Range | Enantiomeric Ratio Range | Resolution | Reference |
|---|---|---|---|---|---|
| C12 | 13C NMR with Yb(hfc)3 and TFA | Aromatic region | 50:50 (racemic) to 98.5:1.5 | Baseline separation achieved | Lanfranchi et al. 2010 |
| C15 | 13C NMR with Yb(hfc)3 and TFA | Aromatic region | 50:50 (racemic) to 98.5:1.5 | Baseline separation achieved | Lanfranchi et al. 2010 |
The carbon-13 nuclear magnetic resonance approach offers several analytical advantages including minimal sample preparation requirements, compatibility with crude plant extracts, and the ability to perform determinations using routine nuclear magnetic resonance instrumentation [1] [2]. The method demonstrates superior precision compared to traditional approaches, with quantitative determination achievable in under thirty minutes using samples as small as ten milligrams [2].
High-performance liquid chromatography utilizing chiral stationary phases represents the predominant analytical approach for hyoscyamine enantiomeric separation [5] [6] [7] [8]. Multiple chiral stationary phase chemistries have demonstrated efficacy for this challenging separation, with polysaccharide-based and protein-based phases showing particular promise.
Table 2: High-Performance Liquid Chromatography Chiral Resolution Methods
| Parameter | Chiralpak AY-3 | Chiral AGP | Chirobiotic V |
|---|---|---|---|
| Column | Chiralpak AY-3 (250 mm × 4.6 mm, 5.0 μm) | α1-acid glycoprotein (AGP) | Vancomycin-based |
| Mobile Phase | Ethanol + 0.05% diethylamine | Phosphate buffer (pH 7.0) + acetonitrile (99:1) | Various mobile phases tested |
| Flow Rate | Not specified | 0.6 mL/min | Not specified |
| Detection | MS/MS m/z 290.1→124.1 | UV at 205 nm | LC-MS/MS |
| Resolution Factor (Rs) | 1.59 | 1.60 | Variable |
| Selectivity Factor (α) | 1.29 | 1.29 | Variable |
| Analysis Time | 6.5 min | Not specified | Not specified |
The Chiralpak AY-3 polysaccharide-based stationary phase achieves optimal chiral resolution with ethanol containing 0.05% diethylamine as the mobile phase [7]. This system provides a resolution factor of 1.59 and enables complete enantiomeric separation within 6.5 minutes. The method demonstrates excellent performance characteristics with minimal racemization during analysis, maintaining enantiomeric integrity below 20% conversion under optimized conditions [7].
Alpha-1-acid glycoprotein stationary phases offer an alternative approach utilizing protein-substrate interactions for chiral recognition [8] [9]. The optimal mobile phase consists of phosphate buffer at pH 7.0 with minimal acetonitrile content (99:1 v/v). This system achieves comparable resolution factors of 1.60 with selectivity factors of 1.29 for hyoscyamine sulfate [8]. The protein-based approach demonstrates particular utility for pharmaceutical formulation analysis where matrix complexity necessitates robust separation conditions.
Temperature effects significantly influence enantiomeric separation efficiency on chiral stationary phases [8]. Thermodynamic studies reveal that the separation process is enthalpically driven, with optimal resolution achieved at controlled temperatures. The van't Hoff analysis indicates negative enthalpy changes consistent with favorable binding interactions between the chiral selector and the hyoscyamine enantiomers [8].
Mass spectrometric analysis of hyoscyamine provides definitive structural characterization through characteristic fragmentation pathways under electrospray ionization conditions [10] [11] [12]. The fragmentation behavior exhibits predictable patterns that enable confident compound identification and quantitative analysis in complex matrices.
The primary fragmentation pathway of protonated hyoscyamine involves the loss of tropic acid (C9H10O3, 166 Da) from the molecular ion at m/z 290, yielding the base peak at m/z 124 [10] [11]. This fragmentation represents cleavage of the ester linkage between the tropine and tropic acid moieties, producing the protonated tropine fragment. The secondary fragmentation pathway involves loss of methylamine (NH2CH3, 31 Da) to generate the fragment at m/z 93 [10].
Table 3: Mass Spectrometric Fragmentation Patterns
| Precursor Ion (m/z) | Major Fragment 1 (m/z) | Major Fragment 2 (m/z) | Fragment 3 (m/z) | Fragment 4 (m/z) | Loss Mechanism 1 | Loss Mechanism 2 | Ionization Mode | Application |
|---|---|---|---|---|---|---|---|---|
| 290.2 | 124.2 | 93.2 | 77.1 | 67.1 | Tropic acid loss (C9H10O3, 166 Da) | NH2CH3 loss (31 Da) | ESI+ | LC-MS/MS quantification |
| 290.1 | 124.1 | 93.0 | 77.1 | Not reported | Tropic acid loss (166 Da) | NH2CH3 loss (31 Da) | ESI+ | Chiral LC-MS/MS |
| 289.168 | 124.0 | 93.0 | 77.1 | 67.1 | Tropic acid loss | Methylamine loss | ESI+ | High-resolution MS |
The quantitative analysis employs the transition m/z 290.2 → 124.2 as the primary quantification channel due to its high intensity and specificity [10] [11]. Confirmation transitions at m/z 290.2 → 93.2, m/z 290.2 → 77.1, and m/z 290.2 → 67.1 provide additional structural verification and enhance analytical confidence. Optimal collision energies range from 24 electron volts for the quantification transition to 68 electron volts for higher energy fragmentations [10].
The metabolic characterization of hyoscyamine involves identification of biotransformation products including tropine and tropic acid [13]. These hydrolysis products represent the primary metabolic pathway for the naturally occurring S-(-)-hyoscyamine enantiomer, which undergoes enzymatic cleavage in biological systems [13] [14]. The detection of these metabolites provides important pharmacokinetic information and enables comprehensive exposure assessment.
Table 4: Metabolite Identification and Characterization
| Metabolite | Molecular Formula | Exact Mass | Role | Detection Method | Biological Significance |
|---|---|---|---|---|---|
| Hyoscyamine | C17H23NO3 | 289.1678 | Parent compound | LC-MS/MS | Active alkaloid |
| Tropine | C8H15NO | 141.1154 | Hydrolysis product | LC-MS | Metabolite |
| Tropic acid | C9H10O3 | 166.0630 | Hydrolysis product | LC-MS | Metabolite |
| N-methylputrescine | C5H12N2 | 116.0844 | Biosynthetic precursor | LC-MS | Precursor in tropane biosynthesis |
| Hyoscyamine aldehyde | C17H21NO3 | 287.1521 | Biosynthetic intermediate | LC-MS/MS | Reduction product |
Biosynthetic pathway elucidation reveals additional metabolites relevant to hyoscyamine characterization [15] [16]. N-methylputrescine represents a key precursor in tropane alkaloid biosynthesis, with putrescine N-methyltransferase catalyzing the rate-limiting methylation step [15]. Hyoscyamine aldehyde serves as an immediate biosynthetic intermediate, with hyoscyamine dehydrogenase facilitating the reversible oxidation-reduction between the aldehyde and alcohol forms [16].
High-resolution mass spectrometry provides enhanced specificity for hyoscyamine identification through accurate mass determination and isotopic pattern matching [17]. The monoisotopic mass of 289.167793607 Da enables differentiation from isobaric compounds and provides definitive molecular formula confirmation as C17H23NO3 [13]. Mass accuracy requirements typically demand measurements within 5 parts per million to ensure confident identification.
Table 5: Liquid Chromatography-Tandem Mass Spectrometry Method Parameters
| Parameter | Value |
|---|---|
| Quantification Transition | 290.2 → 124.2 |
| Confirmation Transition 1 | 290.2 → 93.2 |
| Confirmation Transition 2 | 290.2 → 77.1 |
| Confirmation Transition 3 | 290.2 → 67.1 |
| Collision Energy (eV) | 24 (quantifier) |
| Fragmentor Voltage (V) | 96 |
| Retention Time (min) | 9.69 |
| LOD (μg/kg) | 5 |
| LOQ (μg/kg) | 5 |
| Matrix Effect | Significant - requires matrix-matched calibration |
The analytical method validation demonstrates limits of detection and quantification at 5 μg/kg for both parameters, meeting regulatory requirements for food safety applications [10] [18]. Matrix effects prove significant in complex biological samples, necessitating matrix-matched calibration approaches to ensure quantitative accuracy. The retention time of 9.69 minutes on reversed-phase chromatography provides adequate separation from co-eluting compounds [10].
Acute Toxic